
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves synthetic routes that typically start with the dissolution of L-homoserine lactone hydrochloride in a solvent. The reaction conditions and specific steps can vary, but they generally involve the formation of the oxotetrahydrofuran ring and subsequent acylation to introduce the tridecanamide group . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. The pathways involved in its mechanism of action can vary depending on the specific enzyme and biological context .
Comparaison Avec Des Composés Similaires
(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)tridecanamide can be compared with other similar compounds, such as:
N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a shorter alkyl chain compared to the tridecanamide group.
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide: This compound has a hydroxyl group in addition to the oxotetrahydrofuran ring
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H29NO4 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]tridecanamide |
InChI |
InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-14(19)13-16(20)18-15-11-12-22-17(15)21/h15H,2-13H2,1H3,(H,18,20)/t15-/m0/s1 |
Clé InChI |
BDKVLVHIBJWMJU-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |
SMILES canonique |
CCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
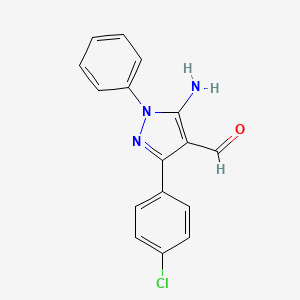
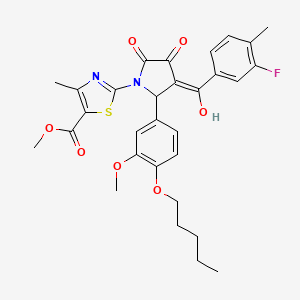


![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)


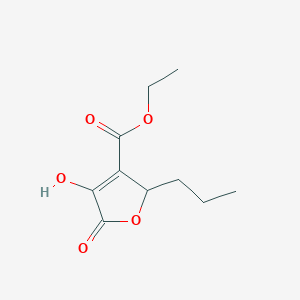
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
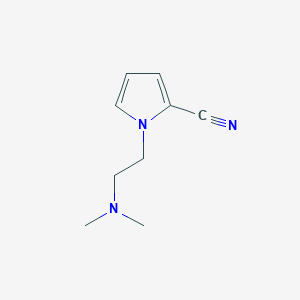
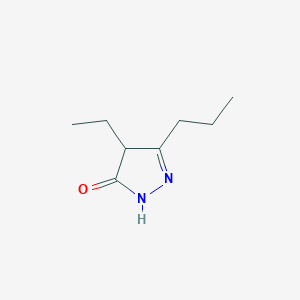
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
